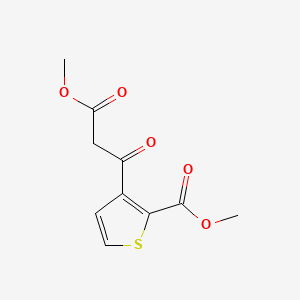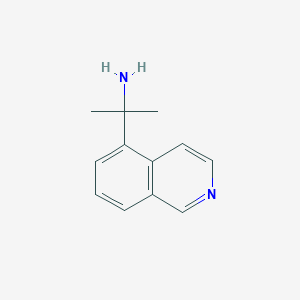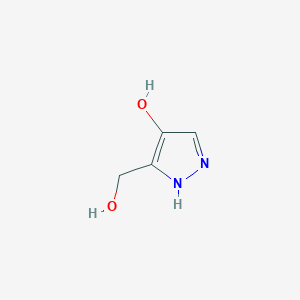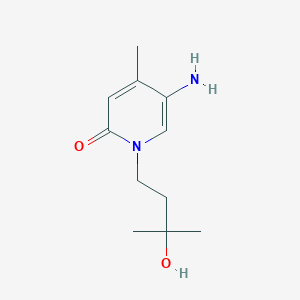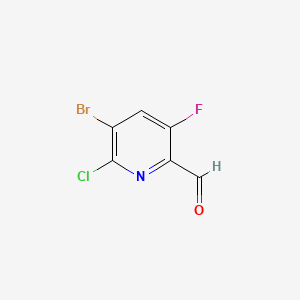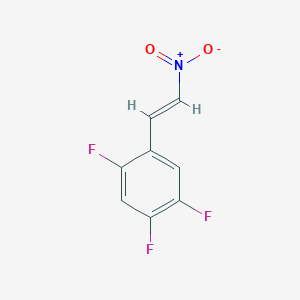
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of trifluoromethyl and nitrovinyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene typically involves the reaction of 1,2,4-trifluorobenzene with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 1,2,4-trifluorobenzene in an appropriate solvent such as methanol.
- Add nitromethane to the solution.
- Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature at 0-5°C.
- Stir the reaction mixture for an additional 30 minutes.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrovinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
- (E)-2-nitrovinylbenzene
- 1,2,4-trifluorobenzene
- 1-nitro-3-(2-nitrovinyl)benzene
Uniqueness
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is unique due to the combination of trifluoromethyl and nitrovinyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H4F3NO2 |
|---|---|
分子量 |
203.12 g/mol |
IUPAC 名称 |
1,2,4-trifluoro-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H4F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h1-4H/b2-1+ |
InChI 键 |
BAGFUYYUDBXDQE-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C(=CC(=C1F)F)F)/C=C/[N+](=O)[O-] |
规范 SMILES |
C1=C(C(=CC(=C1F)F)F)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



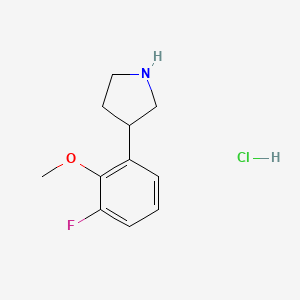
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
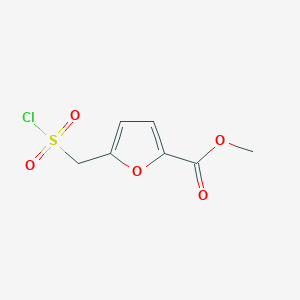
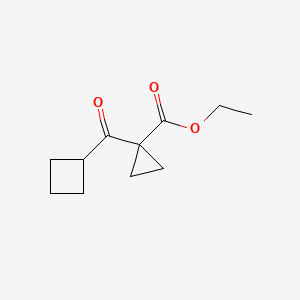
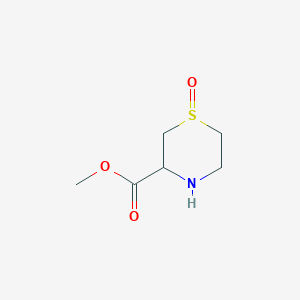
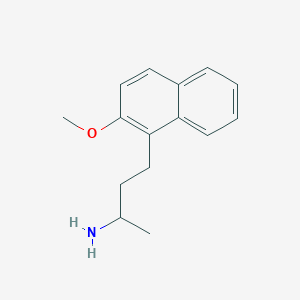
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
